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Compound of Interest

Compound Name: Antifungal agent 54

Cat. No.: B15139237 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of the

antifungal agent fluconazole. Fluconazole is a synthetic triazole antifungal agent used in the

treatment and prophylaxis of superficial and systemic fungal infections. This document

summarizes key pharmacokinetic parameters, details common experimental protocols for its

study, and visualizes its mechanism of action and typical experimental workflows.

Core Pharmacokinetic Parameters
Fluconazole exhibits well-characterized and predictable pharmacokinetics. It is readily

absorbed after oral administration, widely distributed throughout the body, minimally

metabolized, and primarily excreted unchanged in the urine.

Data Summary
The following tables summarize the key pharmacokinetic parameters of fluconazole in healthy

adult subjects following oral and intravenous administration. These values are compiled from

multiple clinical and bioequivalence studies.

Table 1: Pharmacokinetic Parameters of a Single Oral Dose of Fluconazole in Healthy

Volunteers

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15139237?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15139237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dose
(mg)

Cmax
(µg/mL)

Tmax (h)
AUC0-t
(h·µg/mL)

AUC0-∞
(h·µg/mL)

T½ (h)
Referenc
e

50 0.93 ± 0.13 2.5 - - - [1]

150 2.69 ± 0.43 2.5 - - - [1]

150 2.89 ± 0.56 1.94 ± 0.54
88.47 ±

17.63
- - [2][3]

150 4.44 ± 0.79 2.59 ± 1.03
152.21 ±

28.89

175.13 ±

48.98
-

200 - 1-3 - - ~30 [4]

Table 2: Pharmacokinetic Parameters of a Single Intravenous Dose of Fluconazole in Healthy

Volunteers

Dose (mg)
Cmax
(µg/mL)

Vd (L) Cl (mL/min) T½ (h) Reference

100 - 52.16 ± 9.83 21.03 ± 5.07 29.73 ± 8.05 [1]

100 - ~0.7 L/kg - ~30 [5][6]

Pharmacokinetic Profile Summary:

Absorption: Fluconazole is rapidly and almost completely absorbed following oral

administration, with an absolute bioavailability of over 90%.[4][7] Peak plasma

concentrations (Cmax) are typically reached within 1 to 3 hours (Tmax).[4] The presence of

food does not significantly affect the extent of oral absorption.[4][7]

Distribution: Fluconazole is widely distributed throughout the body, with an apparent volume

of distribution (Vd) that approximates total body water (around 0.7 L/kg).[5][6] Plasma protein

binding is low, at approximately 11-12%.[8] This extensive distribution allows for effective

concentrations in various body fluids and tissues, including cerebrospinal fluid, saliva, and

sputum.[4]
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Metabolism: Fluconazole is metabolically stable, with only a small fraction of the

administered dose undergoing metabolism.

Excretion: The primary route of elimination is renal, with about 80% of the administered dose

excreted as unchanged drug in the urine.[8] The elimination half-life (T½) is approximately 30

hours, which supports once-daily dosing.[4][5][7]

Experimental Protocols
The following section details a typical experimental protocol for a pharmacokinetic study of

fluconazole in healthy human volunteers, focusing on the analytical methodology for plasma

concentration determination.

Study Design
A common study design to assess the pharmacokinetics of an oral fluconazole formulation is a

single-dose, two-period, crossover study under fasting conditions.[8][9]

Subjects: Healthy adult male volunteers are often recruited.[8][9] Subjects typically undergo

a screening process that includes a physical examination and clinical laboratory tests to

ensure they meet the inclusion criteria.[2]

Dosing: After an overnight fast, a single oral dose of fluconazole is administered.[4]

Blood Sampling: Venous blood samples are collected at predetermined time points. A typical

sampling schedule includes a pre-dose sample and multiple post-dose samples, for

instance, at 0.33, 0.67, 1, 1.33, 1.67, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours.[9]

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then

stored frozen until analysis.[2]

Analytical Methodology: HPLC-UV
A validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV)

detection is a common and robust technique for the quantification of fluconazole in human

plasma.

Sample Preparation:
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Aliquots of plasma samples are thawed.

An internal standard (e.g., phenacetin) is added.

Fluconazole and the internal standard are extracted from the plasma matrix using a liquid-

liquid extraction with a solvent like dichloromethane or a solid-phase extraction.

The organic layer is separated and evaporated to dryness.

The residue is reconstituted in the mobile phase for injection into the HPLC system.

Chromatographic Conditions:

Column: A reversed-phase C18 column is typically used.[3]

Mobile Phase: An isocratic mobile phase consisting of a mixture of a buffer (e.g.,

phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is

common.[3]

Flow Rate: A constant flow rate, for example, 0.5 mL/min, is maintained.[3]

Detection: The column effluent is monitored by a UV detector at a wavelength of 210 nm

or 260 nm.[3]

Method Validation: The analytical method is validated according to regulatory guidelines

(e.g., FDA) to ensure its reliability. Key validation parameters include:

Linearity: The method should demonstrate linearity over a defined concentration range

(e.g., 50-10,000 ng/mL).[8]

Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration that can be

measured with acceptable accuracy and precision (e.g., 50 ng/mL).[8]

Accuracy and Precision: Intra- and inter-day accuracy and precision are assessed at

multiple concentration levels.

Selectivity and Specificity: The method should be free from interference from endogenous

plasma components.
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Recovery: The efficiency of the extraction process is determined.

Mandatory Visualizations
Mechanism of Action: Inhibition of Ergosterol
Biosynthesis
Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme,

lanosterol 14-α-demethylase. This enzyme is critical in the ergosterol biosynthesis pathway,

which is an essential component of the fungal cell membrane. The inhibition of this enzyme

leads to a depletion of ergosterol and an accumulation of toxic methylated sterols, ultimately

disrupting the fungal cell membrane and inhibiting fungal growth.
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Caption: Inhibition of the ergosterol biosynthesis pathway by fluconazole.

Experimental Workflow: Pharmacokinetic Study
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of

fluconazole.
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Caption: Workflow of a typical fluconazole pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15139237?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/8444063/
https://pubmed.ncbi.nlm.nih.gov/8444063/
https://www.scholarsliterature.com/article_pdf/4/scientific_4_331_31082020023623.pdf
https://www.scholarsliterature.com/journals/la-prensa-medica/fulltext/comparative-study-of-the-main-pharmacokinetic-parameters-of-a-newly-developed-fluconazole-formulationin-healthy-iraqi-volunteers
https://japer.in/storage/files/article/6e0bd7b5-1936-4067-9b78-3ac3c7d1325a-2zhkATsreYZhF2IM/japer-vol-11-iss-2-92-99-8012.pdf
https://pubmed.ncbi.nlm.nih.gov/2184510/
https://pubmed.ncbi.nlm.nih.gov/2184510/
https://academic.oup.com/cid/article/12/Supplement_3/S318/300865
https://extranet.who.int/prequal/sites/default/files/document_files/NDBS_Fluconazole_Feb2024.pdf
https://japer.in/storage/files/article/f091fce3-febf-43ea-ad23-ea25c7c85279-4Uf51YFMsECDARzf/japer-vol-11-iss-1-161-169-7082.pdf
https://japer.in/article/clinical-pharmacokinetics-and-bioavailability-study-between-generic-and-branded-fluconazole-capsules-bv85dzojilpqyef
https://www.benchchem.com/product/b15139237#pharmacokinetics-of-antifungal-agent-54
https://www.benchchem.com/product/b15139237#pharmacokinetics-of-antifungal-agent-54
https://www.benchchem.com/product/b15139237#pharmacokinetics-of-antifungal-agent-54
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15139237?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15139237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15139237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

